molecular formula C13H24OSi B11880378 4-Cyclohexylidene-3-(trimethylsilyl)butanal CAS No. 89375-89-3

4-Cyclohexylidene-3-(trimethylsilyl)butanal

Cat. No.: B11880378
CAS No.: 89375-89-3
M. Wt: 224.41 g/mol
InChI Key: DIAIRDCFCSUPGC-UHFFFAOYSA-N
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Description

4-Cyclohexylidene-3-(trimethylsilyl)butanal is an organic compound with the molecular formula C13H24OSi It is characterized by the presence of a cyclohexylidene group and a trimethylsilyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylidene-3-(trimethylsilyl)butanal typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a strong base, such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylidene-3-(trimethylsilyl)butanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

4-Cyclohexylidene-3-(trimethylsilyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylidene-3-(trimethylsilyl)butanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylidene-3-(trimethylsilyl)butanone
  • 4-Cyclohexylidene-3-(trimethylsilyl)butanol
  • 4-Cyclohexylidene-3-(trimethylsilyl)butanoic acid

Uniqueness

4-Cyclohexylidene-3-(trimethylsilyl)butanal is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both cyclohexylidene and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

89375-89-3

Molecular Formula

C13H24OSi

Molecular Weight

224.41 g/mol

IUPAC Name

4-cyclohexylidene-3-trimethylsilylbutanal

InChI

InChI=1S/C13H24OSi/c1-15(2,3)13(9-10-14)11-12-7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3

InChI Key

DIAIRDCFCSUPGC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC=O)C=C1CCCCC1

Origin of Product

United States

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